molecular formula C19H25NO5 B13716347 Benzyl 4-(4-ethoxy-2,4-dioxobutyl)piperidine-1-carboxylate

Benzyl 4-(4-ethoxy-2,4-dioxobutyl)piperidine-1-carboxylate

Cat. No.: B13716347
M. Wt: 347.4 g/mol
InChI Key: VUPBRMDKOQMTOV-UHFFFAOYSA-N
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Description

Benzyl 4-(4-ethoxy-2,4-dioxobutyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a benzyl group and an ethoxy-dioxobutyl moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(4-ethoxy-2,4-dioxobutyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl halides and ethoxy-dioxobutyl intermediates. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(4-ethoxy-2,4-dioxobutyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzyl 4-(4-ethoxy-2,4-dioxobutyl)piperidine-1-carboxylate is utilized in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies related to enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl 4-(4-ethoxy-2,4-dioxobutyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-ethoxy-2,4-dioxobutyl)piperidine-1-carboxylate
  • Benzyl 4-hydroxy-1-piperidinecarboxylate

Uniqueness

Benzyl 4-(4-ethoxy-2,4-dioxobutyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C19H25NO5

Molecular Weight

347.4 g/mol

IUPAC Name

benzyl 4-(4-ethoxy-2,4-dioxobutyl)piperidine-1-carboxylate

InChI

InChI=1S/C19H25NO5/c1-2-24-18(22)13-17(21)12-15-8-10-20(11-9-15)19(23)25-14-16-6-4-3-5-7-16/h3-7,15H,2,8-14H2,1H3

InChI Key

VUPBRMDKOQMTOV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CC1CCN(CC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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